
Methyl 6-(acryloyloxy)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(acryloyloxy)hexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acrylate group and a hexanoate group in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(acryloyloxy)hexanoate can be synthesized through the esterification of 6-hydroxyhexanoic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound by reacting methacryloyl chloride with the corresponding alcohols in the presence of a base. This method minimizes side reactions and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(acryloyloxy)hexanoate undergoes various chemical reactions, including:
Polymerization: The acrylate group in the compound can participate in free radical polymerization, leading to the formation of polymers with desirable properties.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization of this compound.
Major Products Formed
Polymerization: The major products are polymers with acrylate functionalities, which can be further modified for various applications.
Hydrolysis: The major products are 6-hydroxyhexanoic acid and methacrylic acid.
Scientific Research Applications
Methyl 6-(acryloyloxy)hexanoate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as flexibility, durability, and resistance to environmental factors.
Materials Science: The compound is utilized in the development of advanced materials, including coatings, adhesives, and sealants.
Biomedical Research: Due to its biocompatibility, it is explored for use in drug delivery systems and tissue engineering.
Mechanism of Action
The mechanism of action of methyl 6-(acryloyloxy)hexanoate primarily involves its ability to undergo polymerization. The acrylate group in the compound can form covalent bonds with other monomers, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their specific applications .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: Similar in structure but lacks the hexanoate group.
Ethyl acrylate: Contains an acrylate group but has a different ester component.
Butyl acrylate: Similar acrylate functionality but with a different alkyl group
Uniqueness
Methyl 6-(acryloyloxy)hexanoate is unique due to the presence of both an acrylate group and a hexanoate group in its structure. This combination imparts specific properties to the compound, such as enhanced flexibility and compatibility with various substrates, making it suitable for specialized applications in polymer chemistry and materials science .
Properties
CAS No. |
150336-25-7 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 6-prop-2-enoyloxyhexanoate |
InChI |
InChI=1S/C10H16O4/c1-3-9(11)14-8-6-4-5-7-10(12)13-2/h3H,1,4-8H2,2H3 |
InChI Key |
IPEJOLYCYSTCGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
phosphane](/img/structure/B12559053.png)
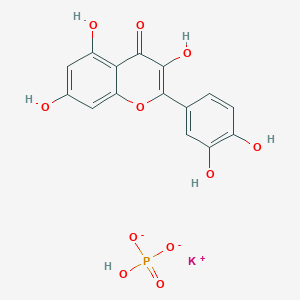
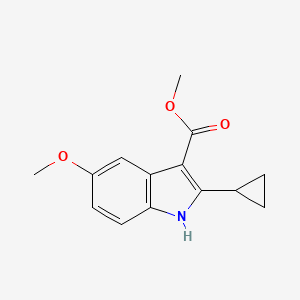
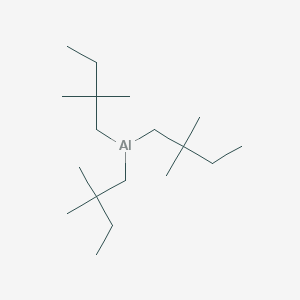
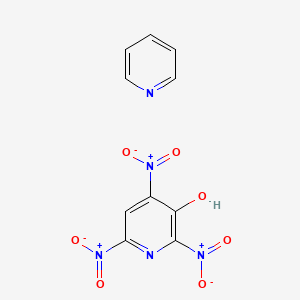
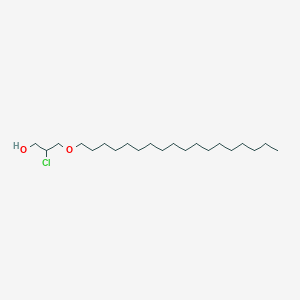
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
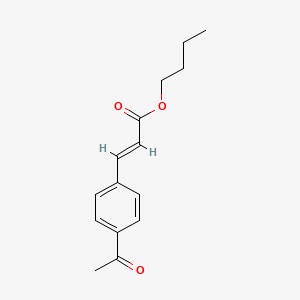
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
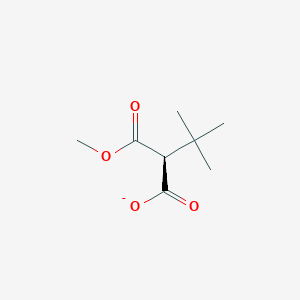
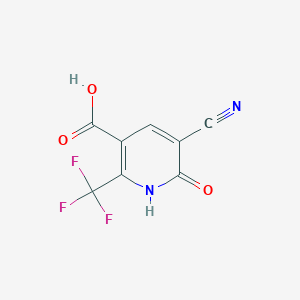
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
